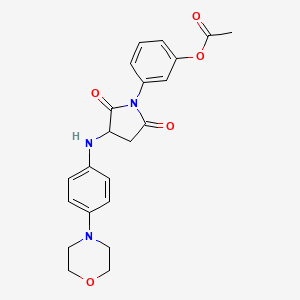

3-(3-((4-Morpholinophenyl)amino)-2,5-dioxopyrrolidin-1-yl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

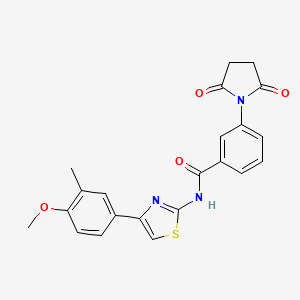

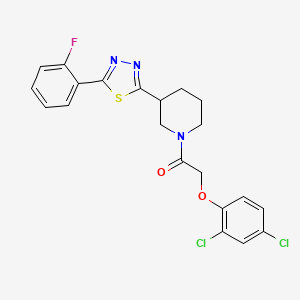

The compound is a complex organic molecule with several functional groups. It contains a morpholinophenyl group, a pyrrolidinone group, and a phenyl acetate group. These groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (morpholinophenyl, pyrrolidinone, phenyl acetate), followed by their combination through various chemical reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The morpholinophenyl group would likely contribute to the polarity of the molecule, while the pyrrolidinone and phenyl acetate groups could potentially form hydrogen bonds .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the morpholinophenyl group could potentially undergo nucleophilic substitution reactions, while the pyrrolidinone group could potentially undergo reactions involving the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Antibacterial Activity

One study discusses the microwave-assisted synthesis of novel pyrimidines and thiazolidinones starting from 1-(4-morpholinophenyl) ethanone, leading to compounds with significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). This research highlights the potential of morpholine derivatives in developing new antibacterial agents.

Designer Substrates in Syntheses of Heterocyclic Scaffolds

Another study showcases the use of a morpholine derivative as a "chemical multitalent," easily transformed into valuable heterocyclic building blocks (Pandey, Gaikwad, & Gadre, 2012). This demonstrates the versatility of morpholine-containing compounds in synthesizing important heterocyclic scaffolds for various applications.

Anticonvulsant Activity and Structure-Activity Relationships

Research on the synthesis of new 3-aminopyrroles starting from acetophenone and glycine derivatives, leading to compounds with considerable anticonvulsant activity, also points to the significance of structural features for interacting with biological targets (Unverferth et al., 1998). This study may provide a foundation for understanding how morpholine derivatives could be tailored for specific therapeutic applications.

Microwave-Assisted Synthesis of Mannich Bases

The efficient microwave-assisted synthesis of mono- and disubstituted 4-Hydroxyacetophenone derivatives via Mannich reaction offers insights into the environmentally benign methodologies for synthesizing compounds that might be structurally related to the query molecule (Aljohani et al., 2019). This suggests potential routes for the synthesis of complex molecules involving morpholine and acetophenone derivatives.

Synthesis of Heterocyclic Compounds for Enzyme Inhibitory Activity

A study on the design, synthesis, and evaluation of thiophene-based heterocyclic compounds for their enzyme inhibitory activities against key enzymes highlights the potential therapeutic applications of morpholine derivatives (Cetin, Türkan, Bursal, & Murahari, 2021). This research emphasizes the role of structural modification in enhancing biological activities, offering a perspective on how the compound might be utilized in drug discovery efforts.

Propriétés

IUPAC Name |

[3-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-15(26)30-19-4-2-3-18(13-19)25-21(27)14-20(22(25)28)23-16-5-7-17(8-6-16)24-9-11-29-12-10-24/h2-8,13,20,23H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGSWUOZIJAFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717803.png)

![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)

![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)

![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2717811.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2717814.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)

![4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2717816.png)